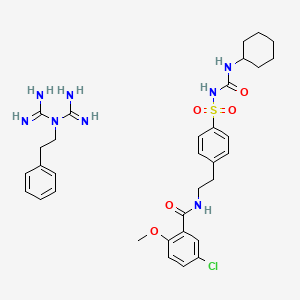

Suguan

Description

Properties

CAS No. |

52337-30-1 |

|---|---|

Molecular Formula |

C33H43ClN8O5S |

Molecular Weight |

699.3 g/mol |

IUPAC Name |

1-carbamimidoyl-1-(2-phenylethyl)guanidine;5-chloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide |

InChI |

InChI=1S/C23H28ClN3O5S.C10H15N5/c1-32-21-12-9-17(24)15-20(21)22(28)25-14-13-16-7-10-19(11-8-16)33(30,31)27-23(29)26-18-5-3-2-4-6-18;11-9(12)15(10(13)14)7-6-8-4-2-1-3-5-8/h7-12,15,18H,2-6,13-14H2,1H3,(H,25,28)(H2,26,27,29);1-5H,6-7H2,(H3,11,12)(H3,13,14) |

InChI Key |

LJTHZLWYIHCHKN-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3.C1=CC=C(C=C1)CCN(C(=N)N)C(=N)N |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3.C1=CC=C(C=C1)CCN(C(=N)N)C(=N)N |

Other CAS No. |

52337-30-1 |

Synonyms |

Suguan Suguan phenformin monohydrochloride salt |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Sunitinib in Renal Cell Carcinoma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sunitinib, an oral multi-targeted tyrosine kinase inhibitor (TKI), represents a cornerstone in the treatment of metastatic renal cell carcinoma (mRCC). Its efficacy is primarily attributed to its potent anti-angiogenic properties, stemming from the inhibition of key receptor tyrosine kinases (RTKs) involved in tumor neovascularization and growth. This technical guide provides a comprehensive overview of the core mechanism of action of Sunitinib in RCC, detailing its molecular targets, the downstream signaling pathways it modulates, and the experimental evidence supporting these functions. This document is intended to serve as a detailed resource, incorporating quantitative data, in-depth experimental methodologies, and visual representations of complex biological processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction to Sunitinib and Renal Cell Carcinoma

Renal cell carcinoma (RCC), particularly the clear cell subtype (ccRCC), is a highly vascularized tumor, often characterized by the inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene.[1] This genetic alteration leads to the stabilization and accumulation of hypoxia-inducible factors (HIFs), which in turn upregulate the expression of pro-angiogenic factors such as vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF).[1] These factors are crucial for tumor angiogenesis, growth, and metastasis.

Sunitinib (marketed as Sutent®) is a small-molecule inhibitor that targets multiple RTKs, making it an effective anti-angiogenic agent.[2] It was approved by the U.S. Food and Drug Administration (FDA) in 2006 for the treatment of advanced RCC and has since become a standard of care in the first-line setting.[1]

Molecular Targets of Sunitinib

Sunitinib's therapeutic effects are a direct result of its ability to competitively inhibit the ATP-binding pocket of several RTKs, thereby blocking their phosphorylation and downstream signaling.[3] The primary targets of Sunitinib include:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Sunitinib potently inhibits VEGFR-1, VEGFR-2, and VEGFR-3, which are critical for endothelial cell proliferation, migration, and survival, and ultimately, for the formation of new blood vessels (angiogenesis).[4][5]

-

Platelet-Derived Growth Factor Receptors (PDGFRs): By inhibiting PDGFR-α and PDGFR-β, Sunitinib affects pericytes, which are crucial for the structural integrity of blood vessels.[4][6]

-

Other Key Kinases: Sunitinib also inhibits other RTKs implicated in tumor progression, including the stem cell factor receptor (c-KIT), Fms-like tyrosine kinase 3 (FLT3), and the rearranged during transfection (RET) proto-oncogene.[7][8][9]

Data Presentation: Quantitative Analysis of Sunitinib's Inhibitory Activity

The potency of Sunitinib against its various kinase targets has been quantified through numerous preclinical studies. The following tables summarize key quantitative data, including biochemical and cellular IC50 values, as well as clinical efficacy data from pivotal trials in RCC.

Table 1: Biochemical and Cellular Inhibitory Activity of Sunitinib (IC50 Values)

| Target Kinase | Assay Type | IC50 (nM) | Reference(s) |

| VEGFR-2 (KDR/Flk-1) | Cell-free | 80 | [7] |

| VEGFR-2 (KDR/Flk-1) | Cellular (VEGF-induced phosphorylation) | 10 | [10] |

| PDGFRβ | Cell-free | 2 | [7] |

| PDGFRβ | Cellular (PDGF-induced phosphorylation) | 10 | [7] |

| c-KIT | Cell-free | Potent inhibition noted | [11] |

| FLT3 (wild type) | Cell-free | 250 | [7] |

| FLT3 (ITD mutant) | Cell-free | 50 | [7] |

| RET | - | - | [8] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Preclinical Anti-proliferative Activity of Sunitinib in RCC Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| 786-O | Renal Cell Carcinoma | 2-5 | [12] |

| ACHN | Renal Cell Carcinoma | ~2 | [12] |

| Caki-1 | Renal Cell Carcinoma | ~2-5 | [12] |

Table 3: Clinical Efficacy of Sunitinib in Metastatic Renal Cell Carcinoma (First-Line Treatment)

| Clinical Trial / Analysis | Number of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference(s) |

| Phase III Trial vs. IFN-α | 750 | 31% | 11 months | [1] |

| Pooled Analysis (6 trials) | 1059 | 38% | 16.3 months (for responders) | [13] |

| Pooled Analysis (LTRs) | 898 (Long-Term Responders) | 51% | 32.1 months | [1] |

LTRs (Long-Term Responders) were defined as patients with a PFS of >18 months.

Signaling Pathways Modulated by Sunitinib

By inhibiting its primary targets, Sunitinib disrupts several downstream signaling cascades that are crucial for tumor cell survival, proliferation, and angiogenesis.

Inhibition of Angiogenesis via VEGFR and PDGFR Pathways

The predominant mechanism of action of Sunitinib in RCC is the inhibition of angiogenesis.[4] By blocking VEGFR-2 on endothelial cells, Sunitinib prevents VEGF-mediated signaling, leading to reduced endothelial cell proliferation, migration, and tube formation.[4] Simultaneously, inhibition of PDGFR-β on pericytes disrupts the interaction between pericytes and endothelial cells, leading to vessel destabilization and regression.[3]

Direct Antitumor Effects and STAT3 Inhibition

While the anti-angiogenic effect is primary, Sunitinib also exerts direct effects on RCC tumor cells. Studies have shown that Sunitinib can induce apoptosis and inhibit the proliferation of RCC cells, although this often requires higher concentrations than those needed for anti-angiogenic effects.[14] A key mechanism underlying these direct effects is the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) signaling.[14] Sunitinib has been shown to reduce the phosphorylation of STAT3, leading to the downregulation of anti-apoptotic and pro-proliferative genes such as Cyclin D1 and Survivin.[14]

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of Sunitinib's mechanism of action.

In Vitro Kinase Inhibition Assay

This assay is used to determine the IC50 value of Sunitinib against purified kinase enzymes.

Methodology:

-

Reagent Preparation:

-

Recombinant human kinases (e.g., VEGFR-2, PDGFR-β) are expressed and purified, often as GST-fusion proteins.

-

A generic substrate for tyrosine kinases, such as poly(Glu, Tyr), is prepared.

-

-

Assay Plate Preparation:

-

96-well microtiter plates are coated with the substrate and incubated overnight.

-

Plates are washed, and excess binding sites are blocked with a solution of Bovine Serum Albumin (BSA).

-

-

Inhibitor Dilution:

-

Sunitinib is serially diluted to create a range of concentrations.

-

-

Kinase Reaction:

-

The purified kinase is added to the wells, followed by the various concentrations of Sunitinib.

-

The kinase reaction is initiated by the addition of ATP and a divalent cation (e.g., MgCl2 or MnCl2).

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

-

Detection:

-

The reaction is stopped by the addition of EDTA.

-

The level of substrate phosphorylation is quantified using an anti-phosphotyrosine antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase), followed by the addition of a chromogenic or chemiluminescent substrate.

-

-

Data Analysis:

-

The percentage of kinase activity is plotted against the logarithm of the Sunitinib concentration.

-

A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

-

Cell Viability Assay (MTT/WST-1)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation in response to Sunitinib treatment.

Methodology:

-

Cell Seeding:

-

RCC cells (e.g., 786-O, ACHN) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

-

Compound Treatment:

-

The cell culture medium is replaced with fresh medium containing serial dilutions of Sunitinib or a vehicle control (e.g., DMSO).

-

-

Incubation:

-

The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

-

-

Reagent Addition:

-

For the MTT assay, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. For the WST-1 assay, a water-soluble tetrazolium salt is added.

-

-

Formazan Formation/Color Development:

-

Plates are incubated for an additional period (e.g., 2-4 hours) to allow for the conversion of the tetrazolium salt to a colored formazan product by metabolically active cells.

-

-

Solubilization (MTT Assay only):

-

For the MTT assay, a solubilizing agent (e.g., DMSO or an SDS solution) is added to dissolve the insoluble formazan crystals.

-

-

Absorbance Measurement:

-

The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., ~570 nm for MTT, ~450 nm for WST-1).

-

-

Data Analysis:

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

The IC50 value is determined by plotting the percentage of viability against the logarithm of the Sunitinib concentration.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis in RCC cells following Sunitinib treatment.[5][15]

Methodology:

-

Cell Treatment:

-

RCC cells are treated with Sunitinib or a vehicle control for a specified duration.

-

-

Cell Harvesting:

-

Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

-

-

Staining:

-

The cell pellet is resuspended in Annexin V binding buffer.

-

FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension.

-

The cells are incubated in the dark at room temperature.

-

-

Flow Cytometry Analysis:

-

The stained cells are analyzed using a flow cytometer.

-

FITC (Annexin V) is detected in the FL1 channel, and PI is detected in the FL2 or FL3 channel.

-

-

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

In Vivo Tumor Xenograft Studies

These studies evaluate the antitumor efficacy of Sunitinib in a living organism.

Methodology:

-

Cell Implantation:

-

Human RCC cells (e.g., 786-O, ACHN) are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice).[14]

-

-

Tumor Growth and Treatment Initiation:

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into treatment and control groups.

-

Sunitinib is administered orally at a specified dose and schedule (e.g., 40 mg/kg/day).[14] The control group receives a vehicle.

-

-

Tumor Measurement:

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

-

Endpoint and Tissue Collection:

-

The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.

-

Tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry).

-

-

Data Analysis:

-

Tumor growth curves are plotted for each group.

-

Statistical analysis is performed to compare tumor growth inhibition between the Sunitinib-treated and control groups.

-

Immunohistochemistry for Microvessel Density

This technique is used to visualize and quantify the extent of angiogenesis in tumor tissues from xenograft studies.

Methodology:

-

Tissue Preparation:

-

Excised tumors are fixed in formalin and embedded in paraffin.

-

Thin sections of the tumor tissue are cut and mounted on slides.

-

-

Antigen Retrieval:

-

Slides are deparaffinized and rehydrated.

-

Antigen retrieval is performed to unmask the target epitopes, often using heat-induced epitope retrieval in a specific buffer.

-

-

Immunostaining:

-

Tissue sections are incubated with a primary antibody against an endothelial cell marker, such as CD31 or CD34.

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is then applied.

-

A chromogenic substrate is added to produce a colored precipitate at the site of the antigen.

-

-

Microscopy and Quantification:

-

The stained slides are visualized under a microscope.

-

Microvessel density (MVD) is quantified by counting the number of stained microvessels in several "hot spots" (areas of highest vascularization) at high magnification.

-

-

Data Analysis:

-

The MVD values are compared between the Sunitinib-treated and control groups to assess the anti-angiogenic effect.

-

Conclusion

The mechanism of action of Sunitinib in renal cell carcinoma is multifaceted, with its primary and most well-established effect being the potent inhibition of tumor angiogenesis through the blockade of VEGFR and PDGFR signaling. Additionally, Sunitinib exerts direct antitumor effects by inducing apoptosis and inhibiting proliferation, partly through the modulation of the STAT3 pathway. A thorough understanding of these core mechanisms, supported by robust preclinical and clinical data and well-defined experimental methodologies, is crucial for the continued development of targeted therapies for RCC and for optimizing the clinical use of Sunitinib. This guide provides a foundational resource for professionals in the field, integrating quantitative data and detailed protocols to facilitate further research and drug development efforts.

References

- 1. ricerca.uniba.it [ricerca.uniba.it]

- 2. researchgate.net [researchgate.net]

- 3. Drug: Sunitinib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 4. selleckchem.com [selleckchem.com]

- 5. Sunitinib inhibition of Stat3 induces renal cell carcinoma tumor cell apoptosis and reduces immunosuppressive cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. benchchem.com [benchchem.com]

- 12. Sunitinib targets PDGF-receptor and Flt3 and reduces survival and migration of human meningioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sunitinib objective response in metastatic renal cell carcinoma: analysis of 1059 patients treated on clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

The Core Molecular Targets of Sunitinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sunitinib (marketed as Sutent®) is a potent, orally available, small-molecule multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2][3] It exerts both anti-angiogenic and anti-tumor effects by engaging a specific constellation of tyrosine kinases crucial for tumor growth, proliferation, and vascularization.[1][2][4][5] This technical guide provides an in-depth overview of the primary molecular targets of Sunitinib, presenting quantitative inhibitory data, detailed experimental methodologies for target identification, and visualizations of the implicated signaling pathways. Sunitinib is approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[2][4]

Primary Molecular Targets of Sunitinib

Sunitinib's therapeutic efficacy stems from its ability to simultaneously inhibit multiple RTKs, primarily belonging to the split-kinase domain family. The principal targets of Sunitinib are the Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and the Stem Cell Factor Receptor (c-KIT).[1][2][3][6][7][8][9][10][11] Additionally, Sunitinib demonstrates significant activity against other kinases, including FMS-like tyrosine kinase 3 (FLT3), Rearranged during Transfection (RET) proto-oncogene, and Colony-Stimulating Factor 1 Receptor (CSF1R).[5][7][8][9][12][13][14]

Quantitative Inhibitory Activity

The inhibitory potency of Sunitinib against its key molecular targets has been quantified through various biochemical and cellular assays. The following tables summarize the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values, providing a comparative measure of Sunitinib's affinity for each kinase.

Table 1: Inhibitory Activity of Sunitinib Against Primary Kinase Targets (Biochemical Assays)

| Target | IC50 (nM) | Ki (nM) | Kinase Family |

| PDGFRβ | 2[14][15][16] | 8[15][16][17] | RTK (Class III) |

| VEGFR2 (Flk-1/KDR) | 80[14][15][16][17] | 9[15][16][17] | RTK (Class V) |

| c-Kit | Varies | - | RTK (Class III) |

| FLT3 (Wild-Type) | 250[15][16] | - | RTK (Class III) |

| FLT3 (ITD Mutant) | 50[15][16] | - | RTK (Class III) |

| FLT3 (Asp835 Mutant) | 30[15][16] | - | RTK (Class III) |

| FGFR1 | - | 830[17] | RTK (Class IV) |

Note: IC50 and Ki values can vary between different studies and assay conditions.

Table 2: Cellular Inhibitory Activity of Sunitinib

| Cell-Based Assay | Target Pathway | IC50 (nM) |

| VEGF-dependent VEGFR2 phosphorylation | VEGFR2 | 10[15][16] |

| PDGF-dependent PDGFRβ phosphorylation | PDGFRβ | 10[15][16] |

| VEGF-induced HUVEC proliferation | VEGFR | 40[14][15][16] |

| PDGF-induced NIH-3T3 (PDGFRα) proliferation | PDGFRα | 69[14][15][16] |

| PDGF-induced NIH-3T3 (PDGFRβ) proliferation | PDGFRβ | 39[14][15][16] |

| MV4;11 cell proliferation (FLT3-ITD) | FLT3 | 8[15][16] |

| OC1-AML5 cell proliferation | FLT3 | 14[15][16] |

| KIT-ligand induced phosphotyrosine levels | c-KIT | 1-10[10] |

Signaling Pathways Modulated by Sunitinib

By inhibiting its primary targets, Sunitinib disrupts key signaling cascades that drive tumor progression and angiogenesis. The simultaneous blockade of VEGFR and PDGFR signaling pathways is central to its anti-angiogenic effects, while inhibition of c-KIT, PDGFR, and FLT3 is critical for its direct anti-tumor activity in specific malignancies.

VEGFR and PDGFR Signaling Blockade

Sunitinib's inhibition of VEGFRs and PDGFRs on endothelial cells and pericytes, respectively, leads to a potent anti-angiogenic effect. This dual blockade disrupts tumor vascularization, leading to reduced tumor growth and metastasis.

Figure 1: Sunitinib's inhibition of VEGFR and PDGFR signaling pathways.

c-KIT and FLT3 Signaling Inhibition

In GIST, mutations in c-KIT lead to its constitutive activation, driving tumor cell proliferation and survival. Sunitinib's inhibition of c-KIT is a key mechanism of its efficacy in imatinib-resistant GIST. Similarly, its activity against FLT3 is relevant in certain hematological malignancies like acute myeloid leukemia (AML).

Figure 2: Inhibition of c-KIT and FLT3 signaling pathways by Sunitinib.

Experimental Protocols for Target Identification

The characterization of Sunitinib's molecular targets relies on robust biochemical and cellular assays. A standard methodology for determining the inhibitory activity of a compound like Sunitinib is the in vitro kinase activity assay.

In Vitro Kinase Activity Assay (General Protocol)

This biochemical assay quantifies the ability of an inhibitor to prevent the phosphorylation of a substrate by a specific kinase.

1. Reagent Preparation:

-

Recombinant Kinases: Purified, active recombinant human kinases (e.g., VEGFR2, PDGFRβ) are used. These are often expressed as fusion proteins (e.g., GST-fusion) in systems like baculovirus-infected insect cells.

-

Kinase Buffer: A buffered solution (e.g., Tris-HCl) containing necessary cofactors like MgCl2 and a protein carrier like Bovine Serum Albumin (BSA).

-

Substrate: A specific peptide or protein substrate for the kinase. For many tyrosine kinases, a generic substrate like poly(Glu, Tyr) is used.[18]

-

ATP: Adenosine triphosphate, the phosphate donor for the kinase reaction.

-

Test Compound: Sunitinib is serially diluted to create a range of concentrations.

2. Assay Procedure:

-

Plate Coating: 96-well microtiter plates are coated with the peptide substrate and incubated to allow for binding.[15][16][18]

-

Blocking: Excess protein binding sites on the plate are blocked using a solution of BSA.[18]

-

Kinase Reaction: The purified kinase enzyme and various concentrations of Sunitinib are added to the wells. The phosphorylation reaction is initiated by the addition of ATP.[18]

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

-

Detection: The reaction is stopped, and the extent of substrate phosphorylation is quantified. Common detection methods include:

-

Radiometric Assays: Using radiolabeled ATP (γ-³²P-ATP) and measuring the incorporation of the radiolabel into the substrate.

-

Luminescent Kinase Assays: Measuring the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).

-

Mobility Shift Assays or Fluorescence Polarization Assays: These methods detect the product of the kinase reaction.[18]

-

3. Data Analysis:

-

The percentage of kinase activity is calculated for each Sunitinib concentration relative to a control with no inhibitor.

-

The data is plotted with the percentage of kinase activity versus the logarithm of the Sunitinib concentration.

-

A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of Sunitinib required to inhibit 50% of the kinase activity.[18]

Figure 3: General workflow for an in vitro kinase inhibition assay.

Conclusion

Sunitinib is a cornerstone of targeted therapy for specific solid tumors, a role defined by its precise interaction with a key set of receptor tyrosine kinases. Its primary molecular targets—VEGFRs, PDGFRs, and c-KIT—are central to its potent anti-angiogenic and anti-tumor activities. The simultaneous inhibition of these and other secondary targets like FLT3 and RET underscores the "multi-targeted" nature of Sunitinib, which is fundamental to its clinical efficacy. A thorough understanding of these molecular interactions, quantified through rigorous biochemical and cellular assays, is essential for the continued development of targeted cancer therapies and for optimizing the clinical use of Sunitinib.

References

- 1. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sunitinib - Wikipedia [en.wikipedia.org]

- 3. Sunitinib | C22H27FN4O2 | CID 5329102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]

- 5. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 11. Spectrophotometric Methods for Determination of Sunitinib in Pharmaceutical Dosage Forms Based on Ion-pair Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. apexbt.com [apexbt.com]

- 15. selleckchem.com [selleckchem.com]

- 16. selleckchem.com [selleckchem.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. benchchem.com [benchchem.com]

Sunitinib: A Technical Guide to its Anti-Angiogenic and Anti-Tumor Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sunitinib malate (marketed as Sutent®) is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor with well-documented anti-angiogenic and anti-tumor activities.[1][2] Its efficacy stems from its ability to simultaneously block multiple signaling pathways involved in both tumor angiogenesis and direct tumor cell proliferation and survival.[3][4] This dual mechanism of action makes it a significant agent in the treatment of various malignancies, most notably metastatic renal cell carcinoma (mRCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[2][5] This technical guide provides an in-depth overview of Sunitinib's core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Mechanism of Action: A Multi-Targeted Approach

Sunitinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of multiple RTKs, thereby preventing their phosphorylation and subsequent activation of downstream signaling cascades.[3][6] The primary targets of Sunitinib can be broadly categorized into those mediating anti-angiogenic effects and those involved in direct anti-tumor effects.

Key Molecular Targets

Sunitinib exhibits potent inhibitory activity against a range of RTKs, as summarized in the table below.

| Target Receptor Tyrosine Kinase | Primary Function | Reference |

| VEGFR-1 (Flt-1), VEGFR-2 (KDR), VEGFR-3 (Flt-4) | Mediate angiogenesis and lymphangiogenesis. | [5][7] |

| PDGFR-α, PDGFR-β | Regulate pericyte recruitment and vascular maturation; also involved in tumor cell proliferation. | [5][7] |

| c-KIT (Stem Cell Factor Receptor) | Drives proliferation and survival in certain tumor types, notably GIST. | [5][8] |

| FMS-like tyrosine kinase-3 (FLT3) | Implicated in the pathogenesis of acute myeloid leukemia (AML). | [5][9] |

| RET (Rearranged during transfection) | A driver of certain types of thyroid cancer. | [5][6] |

| Colony-Stimulating Factor 1 Receptor (CSF-1R) | Involved in macrophage regulation and tumor progression. | [6][7] |

Inhibition of Key Signaling Pathways

By binding to these RTKs, Sunitinib effectively disrupts multiple downstream signaling pathways critical for tumor growth and survival. The primary pathways affected include the RAS/RAF/MEK/ERK (MAPK) pathway, the PI3K/Akt/mTOR pathway, and the STAT3 pathway.[10][11]

Anti-Angiogenic Effects

Sunitinib's anti-angiogenic properties are primarily mediated through the inhibition of VEGFR and PDGFR signaling pathways.[9] By blocking VEGFRs on endothelial cells, Sunitinib inhibits their proliferation, migration, and tube formation.[9][12] The inhibition of PDGFRs on pericytes disrupts the stability and maturation of newly formed blood vessels.[7][13]

Quantitative Data on Anti-Angiogenic Efficacy

The following tables summarize key quantitative data from preclinical studies demonstrating Sunitinib's anti-angiogenic effects.

Table 1: In Vitro Inhibition of Angiogenesis

| Cell Line | Assay | Sunitinib Concentration | Effect | Reference |

| HUVEC | Cell Migration | Not specified | Inhibition of migration | [9] |

| HUVEC | Tube Formation | Not specified | Inhibition of tubule formation | [9] |

| U87MG & GL15 (GBM) | Organotypic Brain Slice Angiogenesis | 10 nM | 44% reduction in microvessel density | [14] |

| U87MG & GL15 (GBM) | Organotypic Brain Slice Angiogenesis | ≥100 nM | 100% reduction in microvessel density | [14] |

Table 2: In Vivo Inhibition of Angiogenesis

| Tumor Model | Animal Model | Sunitinib Dose | Effect on Microvessel Density (MVD) | Reference |

| U87MG Glioblastoma | Athymic Mice | 80 mg/kg/day (5 days on, 2 off) | 74% reduction in MVD | [14][15] |

| Squamous Cell Carcinoma | Mice | Not specified | ~40% reduction in tumor blood volume | [16] |

| Basal-like Triple-Negative Breast Cancer | Athymic Nude Mice | 80 mg/kg every 2 days for 4 weeks | Significant reduction in microvessels | [17] |

Anti-Tumor Effects

In addition to its anti-angiogenic activity, Sunitinib exerts direct anti-tumor effects by inhibiting RTKs that are often overexpressed or mutated in cancer cells, such as c-KIT, FLT3, and RET.[5][18] This leads to the inhibition of tumor cell proliferation, induction of apoptosis, and cell cycle arrest.[9][19]

Quantitative Data on Anti-Tumor Efficacy

The following tables present quantitative data from preclinical studies illustrating Sunitinib's direct anti-tumor effects.

Table 3: In Vitro Anti-Tumor Effects

| Cell Line | Cancer Type | Assay | IC50 / Concentration | Effect | Reference |

| GIST cell line | GIST | Phospho-KIT | Not specified | Inhibition of KIT phosphorylation | [9] |

| Medulloblastoma (VC312, Daoy) | Medulloblastoma | Cell Proliferation | Not specified | Inhibition of proliferation | [19] |

| Renal Cell Carcinoma (ACHN, A-498) | RCC | Anchorage-independent colony formation | 5 µmol/L | Significant inhibition | |

| Neuroblastoma (SK-N-BE(2)) | Neuroblastoma | Cell Viability | Not specified | Inhibition of proliferation |

Table 4: In Vivo Tumor Growth Inhibition

| Tumor Model | Animal Model | Sunitinib Dose | Effect on Tumor Growth | Reference |

| Multiple Human Tumor Xenografts | Animal Models | 20–80 mg/kg | Growth inhibition and regression | [9] |

| U87MG Glioblastoma | Athymic Mice | 80 mg/kg/day (5 days on, 2 off) | 36% improvement in median survival | [14][15] |

| Renca (murine RCC) | Mice | 10–40 mg/kg/day | Inhibition of tumor growth | [11] |

| Basal-like Triple-Negative Breast Cancer | Athymic Nude Mice | 80 mg/kg every 2 days for 4 weeks | 90.4% reduction in tumor volume | [17] |

| Colorectal Cancer (HCT116) | Nude Mice | 30 mg/kg/day | Significant inhibition of tumor growth | [20] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to evaluate the anti-angiogenic and anti-tumor effects of Sunitinib.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay quantifies the direct inhibitory effect of Sunitinib on the enzymatic activity of purified kinases.[21]

-

Principle: Measures the transfer of a phosphate group from ATP to a specific substrate by a purified kinase in the presence of varying concentrations of the inhibitor.

-

Materials: Purified recombinant kinase, specific substrate, ATP (often radiolabeled), assay buffer, microtiter plates, Sunitinib.

-

Procedure:

-

Prepare a reaction mixture containing the purified kinase and its substrate in the assay buffer.

-

Add serial dilutions of Sunitinib to the wells of the microtiter plate. Include a vehicle control (e.g., DMSO).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.

-

Terminate the reaction.

-

Quantify the amount of phosphorylated substrate using an appropriate method (e.g., scintillation counting for radiolabeled ATP, or luminescence/fluorescence detection).

-

Calculate the IC50 value, which is the concentration of Sunitinib required to inhibit 50% of the kinase activity.

-

Cell Viability Assay (e.g., MTT or Alamar Blue)

This assay assesses the effect of Sunitinib on the proliferation and viability of cancer cell lines.[22][20]

-

Principle: Measures the metabolic activity of viable cells, which is proportional to the number of living cells.

-

Materials: Cancer cell lines, cell culture medium, 96-well plates, Sunitinib, MTT or Alamar Blue reagent, solubilization solution (for MTT), plate reader.

-

Procedure:

-

Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Replace the medium with fresh medium containing serial dilutions of Sunitinib. Include a vehicle control.

-

Incubate the plates for a specified duration (e.g., 48-72 hours).

-

Add the viability reagent (MTT or Alamar Blue) to each well and incubate for an additional 2-4 hours.

-

If using MTT, add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

-

Western Blot Analysis for Signaling Pathway Inhibition

This technique is used to detect changes in the phosphorylation status of key signaling proteins following Sunitinib treatment.[11]

-

Principle: Separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.

-

Materials: Cancer cell lines, Sunitinib, lysis buffer, primary antibodies (e.g., for total and phosphorylated VEGFR, Akt, ERK, STAT3), secondary antibodies conjugated to an enzyme, chemiluminescent substrate, imaging system.

-

Procedure:

-

Treat cells with Sunitinib at various concentrations and for different durations.

-

Lyse the cells to extract proteins.

-

Determine protein concentration using a protein assay (e.g., Bradford).

-

Separate protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (total or phosphorylated).

-

Wash the membrane and incubate with a secondary antibody.

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analyze the band intensities to determine the effect of Sunitinib on protein phosphorylation.

-

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of Sunitinib in a living organism.[22][23]

-

Principle: Human tumor cells are implanted into immunocompromised mice, and the effect of Sunitinib on tumor growth is monitored over time.

-

Materials: Immunocompromised mice (e.g., athymic nude or SCID), human cancer cell line, Sunitinib formulation for oral administration, calipers for tumor measurement.

-

Procedure:

-

Inject a suspension of human tumor cells subcutaneously into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer Sunitinib (e.g., by oral gavage) to the treatment group according to a specific dose and schedule. The control group receives a vehicle.

-

Measure tumor volume with calipers at regular intervals.

-

Monitor the body weight and general health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, immunohistochemistry for MVD).

-

Conclusion

Sunitinib is a potent, orally available, multi-targeted tyrosine kinase inhibitor that demonstrates significant anti-angiogenic and anti-tumor effects.[1] Its ability to simultaneously inhibit key RTKs involved in both tumor neovascularization and direct cancer cell proliferation underscores its clinical utility in various solid tumors.[3][18] The comprehensive preclinical data, supported by the experimental methodologies outlined in this guide, provide a strong foundation for its continued investigation and application in oncology. A thorough understanding of its molecular mechanisms and the pathways it disrupts is crucial for optimizing its therapeutic use and developing novel combination strategies to overcome resistance.

References

- 1. A preclinical review of sunitinib, a multitargeted receptor tyrosine kinase inhibitor with anti-angiogenic and antitumour activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. nbinno.com [nbinno.com]

- 5. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sunitinib | C22H27FN4O2 | CID 5329102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Sunitinib inhibition of Stat3 induces renal cell carcinoma tumor cell apoptosis and reduces immunosuppressive cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. researchgate.net [researchgate.net]

- 14. Antiangiogenic and anti-invasive effects of sunitinib on experimental human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Anti-angiogenic agent sunitinib transiently increases tumor oxygenation and suppresses cycling hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Sunitinib: bridging present and future cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Sunitinib induces apoptosis and growth arrest of medulloblastoma tumor cells by inhibiting STAT3 and AKT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Inhibition of colorectal carcinogenesis by sunitinib malate: disruption of the IL-6/STAT3/c-MYC/TWIST/MMP2 autocrine signaling axis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In vivo antitumor and antimetastatic activity of sunitinib in preclinical neuroblastoma mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Bioavailability of Sunitinib Malate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sunitinib malate, an oral multi-targeted tyrosine kinase inhibitor, is a cornerstone in the treatment of various malignancies, including renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST). Its clinical efficacy and toxicity are closely linked to its pharmacokinetic profile. This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of sunitinib and its primary active metabolite, SU12662. It delves into the absorption, distribution, metabolism, and excretion (ADME) properties, factors influencing its pharmacokinetic variability, and detailed experimental protocols for its quantification and modeling.

Introduction

Sunitinib malate (marketed as Sutent®) exerts its therapeutic effects by inhibiting multiple receptor tyrosine kinases (RTKs) involved in tumor growth, angiogenesis, and metastasis.[1] These include platelet-derived growth factor receptors (PDGFR-α and PDGFR-β) and vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3), among others.[1] Understanding the pharmacokinetic properties of sunitinib is crucial for optimizing dosing strategies, minimizing toxicity, and enhancing therapeutic outcomes.

Absorption

Following oral administration, sunitinib is well-absorbed, with peak plasma concentrations (Cmax) typically observed between 6 to 12 hours (Tmax).[1][2] The absorption of sunitinib is not significantly affected by food, allowing it to be taken with or without meals.[2][3] In a study with healthy volunteers, the 90% confidence intervals for Cmax and area under the concentration-time curve (AUC) were within the 80-125% bioequivalence range when administered with a high-fat meal compared to a fasted state, indicating no significant food effect.[3][4]

Distribution

Sunitinib exhibits a large apparent volume of distribution (Vd/F) of approximately 2230 L, suggesting extensive tissue distribution.[2] Both sunitinib and its active metabolite, SU12662, are highly bound to plasma proteins, with in vitro binding percentages of 95% and 90%, respectively.[2][5] This high protein binding is concentration-independent in the range of 100–4000 ng/mL.[2] With repeated daily administration, sunitinib accumulates 3- to 4-fold, while its primary metabolite accumulates 7- to 10-fold, reaching steady-state concentrations within 10 to 14 days.[2][6]

Metabolism

The primary route of metabolism for sunitinib is through the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver.[7][8] The main metabolic pathway is N-de-ethylation, which results in the formation of its primary active metabolite, SU12662.[7][8] This metabolite has a similar in vitro inhibitory profile and plasma protein binding to the parent drug.[7] SU12662 is further metabolized by CYP3A4.[7] The combination of sunitinib and SU12662 is considered to represent the total active drug in plasma.[7][8]

References

- 1. Population Pharmacokinetics of Sunitinib and its Active Metabolite SU012662 in Pediatric Patients with Gastrointestinal Stromal Tumors or Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and validation of an HPLC-UV-visible method for sunitinib quantification in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Factors Affecting Pharmacokinetics of Sunitinib and Its Metabolite, SU12662: A Systematic Review of Population Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetically guided sunitinib dosing: a feasibility study in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Quantification of sunitinib in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Population Pharmacokinetic/Pharmacodynamic Modeling of Sunitinib by Dosing Schedule in Patients with Advanced Renal Cell Carcinoma or Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of Sunitinib on c-KIT in Gastrointestinal Stromal Tumors: A Technical Guide

Introduction: The Role of c-KIT in GIST Pathogenesis

Gastrointestinal Stromal Tumors (GISTs) are the most prevalent mesenchymal neoplasms of the gastrointestinal tract.[1][2] A significant majority of GISTs, approximately 80%, are characterized by gain-of-function mutations in the KIT proto-oncogene, which encodes the c-KIT receptor tyrosine kinase (RTK), also known as CD117.[3][4] Under normal physiological conditions, the c-KIT receptor is activated upon binding its ligand, the stem cell factor (SCF), which induces receptor dimerization and subsequent autophosphorylation of tyrosine residues within its cytoplasmic domain.[3][5] This activation initiates several downstream signaling cascades crucial for cell proliferation, differentiation, and survival, including the PI3K-Akt-mTOR, MAPK (RAS-RAF-MEK-ERK), and STAT pathways.[1][6]

In GISTs, mutations in the c-kit gene lead to ligand-independent dimerization and constitutive activation of the kinase, resulting in uncontrolled cell growth and proliferation.[7] The most common primary mutations occur in exon 11 (juxtamembrane domain), accounting for about 70% of cases, and exon 9 (extracellular domain), found in approximately 15% of tumors.[8] This constitutive c-KIT signaling is the central oncogenic driver in most GISTs, making it a prime therapeutic target.[5]

Sunitinib: Mechanism of Action on the c-KIT Receptor

Sunitinib (formerly SU11248) is an oral, multi-targeted tyrosine kinase inhibitor (TKI) approved for the treatment of GIST following disease progression on or intolerance to imatinib.[9][10][11] Its anti-tumor activity in GIST is primarily mediated through the direct inhibition of the c-KIT receptor.[9][12]

Binding to the Autoinhibited Conformation

Sunitinib functions as an ATP-competitive inhibitor.[13] It binds to the ATP-binding pocket of the c-KIT kinase domain.[1][14] Crucially, biochemical and structural studies have revealed that Sunitinib preferentially binds to the unactivated or autoinhibited conformation of c-KIT.[14][15][16] In this state, the activation loop of the kinase folds in a way that blocks the substrate-binding site, a conformation that Sunitinib helps to stabilize. By binding to this inactive form, Sunitinib prevents the receptor's autoactivation and subsequent phosphorylation, thereby blocking all downstream signaling.[14] This mechanism is distinct from some other TKIs and is fundamental to understanding its efficacy and resistance patterns. Sunitinib is only weakly effective at inhibiting the already activated form of c-KIT in the presence of physiological ATP concentrations.[14]

Inhibition of Downstream Signaling Pathways

By preventing c-KIT autophosphorylation, Sunitinib effectively halts the aberrant signaling that drives GIST cell proliferation and survival.[1] Preclinical studies have demonstrated that exposure of GIST cells to Sunitinib leads to a marked reduction in the phosphorylation of key downstream effectors, including AKT, ERK, and STAT3.[1][17][18] This blockade of multiple oncogenic pathways induces growth arrest and apoptosis in GIST cells.[1]

References

- 1. Sunitinib in the treatment of gastrointestinal stromal tumor: patient selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genomic Subtypes of GISTs for Stratifying Patient Response to Sunitinib following Imatinib Resistance: A Pooled Analysis and Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. labcorp.com [labcorp.com]

- 5. Role of c-kit/SCF in cause and treatment of gastrointestinal stromal tumors (GIST) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oncogenic signaling by Kit tyrosine kinase occurs selectively on the Golgi apparatus in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expression and mutation of c-kit gene in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Primary and Secondary Kinase Genotypes Correlate With the Biological and Clinical Activity of Sunitinib in Imatinib-Resistant Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sunitinib (Sutent) Basics for GIST | GIST Support International [gistsupport.org]

- 10. Sunitinib | C22H27FN4O2 | CID 5329102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Sunitinib in the management of gastrointestinal stromal tumours (GISTs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. selleckchem.com [selleckchem.com]

- 14. KIT kinase mutants show unique mechanisms of drug resistance to imatinib and sunitinib in gastrointestinal stromal tumor patients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. pnas.org [pnas.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Sunitinib in Imatinib-Resistant Gastrointestinal Stromal Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the molecular mechanisms, clinical efficacy, and experimental basis for the use of sunitinib in patients with gastrointestinal stromal tumors (GIST) that are resistant to or intolerant of imatinib.

Introduction: The Challenge of Imatinib Resistance in GIST

Gastrointestinal stromal tumors (GISTs) are the most common mesenchymal neoplasms of the gastrointestinal tract, predominantly driven by gain-of-function mutations in the KIT or platelet-derived growth factor receptor alpha (PDGFRA) genes.[1][2] The introduction of imatinib mesylate, a tyrosine kinase inhibitor (TKI) that targets these activated kinases, revolutionized the treatment of advanced GIST.[1] However, a significant portion of patients either display primary resistance (5% of patients) or develop secondary, acquired resistance to imatinib after an initial period of response, typically within two years.[2][3] This resistance is most often caused by the emergence of secondary mutations in the KIT kinase domain, which reactivates downstream signaling pathways and drives tumor progression.[1]

Sunitinib malate emerged as the standard second-line therapy for these patients.[1][4] It is an oral, multi-targeted TKI that inhibits several receptor tyrosine kinases, allowing it to overcome specific mechanisms of imatinib resistance and provide significant clinical benefit.[3][5]

Sunitinib: Mechanism of Action

Sunitinib exerts its anti-tumor and anti-angiogenic effects by targeting multiple receptor tyrosine kinases.[6][7] Its primary targets relevant to GIST are KIT and PDGFRA.[6] Additionally, it inhibits vascular endothelial growth factor receptors (VEGFR-1, 2, and 3), FMS-like tyrosine kinase 3 (FLT3), colony-stimulating factor 1 receptor (CSF-1R), and the rearranged during transfection (RET) proto-oncogene.[2][3][8][9]

Unlike imatinib, which primarily binds to the inactive conformation of the KIT kinase, sunitinib has a different binding mode.[10] This allows it to inhibit certain imatinib-resistant KIT mutants.[10] By blocking these key kinases, sunitinib inhibits the autophosphorylation of c-KIT and downstream signaling through the PI3K-Akt-mTOR and MAPK pathways, which are critical for cell survival and proliferation.[8]

Molecular Basis of Sunitinib Activity in Imatinib-Resistant GIST

The efficacy of sunitinib is intrinsically linked to the specific genetic mutations present in the tumor. Imatinib resistance is primarily driven by secondary mutations in the KIT gene.

-

Primary KIT Mutations and Sunitinib Sensitivity : Patients with primary mutations in KIT exon 9 have been shown to derive a greater benefit from sunitinib compared to those with primary mutations in KIT exon 11.[11] Retrospective analyses show higher objective response rates and longer progression-free survival (PFS) and overall survival (OS) for the KIT exon 9 mutant subgroup.[8][11][12]

-

Secondary KIT Mutations and Sunitinib Sensitivity : The location of secondary, imatinib-resistant mutations is a critical determinant of sunitinib's activity.

-

ATP-Binding Pocket (Exons 13 and 14) : Sunitinib is highly effective against GISTs harboring secondary mutations in the ATP-binding pocket, such as V654A (exon 13) and T670I (exon 14).[12][13][14] In vitro and clinical data confirm that these mutations, which confer high-level resistance to imatinib, remain sensitive to sunitinib.[13]

-

Activation Loop (Exons 17 and 18) : Conversely, sunitinib has minimal significant inhibitory effect on secondary mutations within the KIT activation loop, such as those affecting codons 816, 820, and 822 in exon 17.[8][13] These mutations stabilize the active conformation of the kinase, a state that sunitinib is less effective at inhibiting.[11] The eventual development of resistance to sunitinib is often associated with the acquisition of these activation loop mutations.[4][15]

-

Quantitative Clinical Efficacy Data

The approval and use of sunitinib are supported by a pivotal, randomized, placebo-controlled Phase III clinical trial.[3][16]

Table 1: Efficacy of Sunitinib in Pivotal Phase III Trial (Imatinib-Resistant/Intolerant GIST)

| Endpoint | Sunitinib (N=207) | Placebo (N=105) | Hazard Ratio (HR) | p-value | Reference(s) |

| Median Time to Tumor Progression (TTP) | 27.3 weeks | 6.4 weeks | 0.33 | <0.0001 | [16][17] |

| Partial Response (PR) | 7% (14 patients) | 0% | - | 0.006 | [3][17] |

| Stable Disease (SD) | 58% | 48% | - | - | [3] |

| Durable SD (≥22 weeks) | 17.4% | 1.9% | - | - | [17] |

| Median Overall Survival (OS)* | 72.7 weeks | 64.9 weeks | 0.876 | 0.306 | [18] |

*Note on Overall Survival: The OS data is confounded because the trial was unblinded early due to sunitinib's significant benefit, and 87% of patients in the placebo arm crossed over to receive open-label sunitinib. An exploratory analysis estimated that without crossover, the median OS for the placebo arm would have been 39.0 weeks.[18]

Table 2: Sunitinib Efficacy by GIST Genotype (Retrospective & Treatment-Use Study Data)

| Genotype Group | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Objective Response Rate (ORR) | Reference(s) |

| Primary Mutation | ||||

| KIT Exon 9 | 12.3 - 19.4 months | 26.9 months | 37% | [8][11] |

| KIT Exon 11 | 5.1 - 7.0 months | 12.3 months | 5% | [8][11] |

| Secondary Mutation | ||||

| KIT Exon 13 or 14 | 7.8 months | 14.1 months | - | [11] |

| KIT Exon 17 or 18 | 2.5 months | 5.1 months | - | [11] |

Experimental Protocols

Protocol 1: Phase III Clinical Trial of Sunitinib in Imatinib-Resistant/Intolerant GIST

-

Study Design : A multicenter, international, randomized, double-blind, placebo-controlled trial.[16] Patients were randomized in a 2:1 ratio to receive either sunitinib or a placebo.[16] The study was unblinded upon a planned interim analysis demonstrating a significant benefit for sunitinib, at which point placebo patients were offered crossover to open-label sunitinib.[17][18]

-

Patient Population : Adults with histologically confirmed, unresectable and/or metastatic malignant GIST who had experienced disease progression during imatinib treatment or were intolerant to it.[3][16][18] Key eligibility criteria included an Eastern Cooperative Oncology Group (ECOG) performance status of 1 or less.[18]

-

Treatment Regimen : Sunitinib was administered orally at a starting dose of 50 mg once daily for four consecutive weeks, followed by a two-week rest period (Schedule 4/2), completing a 6-week cycle.[16][17] Dose modifications were permitted to manage toxicity.[19]

-

Primary Endpoint : Time to Tumor Progression (TTP), assessed by Response Evaluation Criteria in Solid Tumors (RECIST).[3][20]

-

Secondary Endpoints : Included Progression-Free Survival (PFS), Overall Survival (OS), Objective Response Rate (ORR), and safety.[17]

Protocol 2: General Methodology for In Vitro Drug Sensitivity Screening in GIST Cell Lines

-

Cell Culture : Imatinib-sensitive (e.g., GIST-T1) and imatinib-resistant (e.g., GIST430, GIST48) human GIST cell lines are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Compound Preparation : Sunitinib malate is dissolved in a solvent like Dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Serial dilutions are then prepared in the culture medium to achieve the desired final concentrations for testing (e.g., from nanomolar to micromolar ranges).

-

Cell Seeding and Treatment : Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight. The following day, the culture medium is replaced with a medium containing the various concentrations of sunitinib or a vehicle control (DMSO).[21] Each concentration is typically tested in triplicate.[21]

-

Viability and Apoptosis Assays : After a set incubation period (e.g., 72 hours), cell viability is assessed using luminescence-based assays that measure ATP content (an indicator of metabolically active cells).[21][22] Apoptosis can be measured using assays that detect caspase-3/7 activity.

-

Data Analysis : The luminescence readings are normalized to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software. This allows for a quantitative comparison of sunitinib's potency against different GIST cell lines harboring various mutations.

Visualizations: Signaling Pathways and Workflows

Diagram 1: Simplified KIT Signaling in GIST

Caption: Constitutively active mutant KIT drives GIST via PI3K/AKT and MAPK pathways.

Diagram 2: Sunitinib Mechanism in Imatinib-Resistant GIST

Caption: Sunitinib inhibits ATP-pocket mutants resistant to Imatinib.

Diagram 3: Experimental Workflow for In Vitro GIST Drug Testing

Caption: Workflow for assessing sunitinib sensitivity in GIST cell lines.

Safety and Tolerability of Sunitinib

While sunitinib provides significant clinical benefit, it is associated with a range of adverse events that require careful management, often through dose interruption or reduction.[3][19][23]

Table 3: Common Treatment-Related Adverse Events (All Grades) in GIST Patients

| Adverse Event | Frequency in Sunitinib-Treated Patients | Reference(s) |

| Fatigue / Asthenia | 34% - 65% | [24][25][26] |

| Diarrhea | 28% - 40% | [24][26] |

| Skin Discoloration / Hair Color Changes | 30% - 90.9% | [24][26][27] |

| Mucositis / Stomatitis | 25.5% - 29% | [24][26] |

| Hand-Foot Syndrome | 20% - 54.6% | [19][26][27] |

| Nausea | ~25% | [20] |

| Decreased Appetite / Anorexia | ~33% | [24] |

| Hypertension | 22.7% - 43% | [26][27] |

| Hypothyroidism | ~31% | [26] |

| Neutropenia | 36% - 63.6% | [26][27] |

Frequencies vary across studies based on patient populations and reporting criteria.

Conclusion and Future Directions

Sunitinib is the established and effective second-line treatment for patients with advanced GIST following imatinib failure due to resistance or intolerance.[5][8] Its clinical activity is highly dependent on the underlying tumor genotype, demonstrating superior efficacy in patients with primary KIT exon 9 mutations or secondary resistance mutations in the KIT ATP-binding pocket (exons 13 and 14).[11][12] It is largely ineffective against secondary mutations in the KIT activation loop (exon 17), which represents a primary mechanism of sunitinib resistance.

For drug development professionals, the story of sunitinib underscores the critical importance of molecular profiling in patient selection and trial design for targeted therapies. Understanding the specific conformational changes induced by different kinase mutations is key to designing next-generation inhibitors. Future research continues to focus on developing agents, such as regorafenib and ripretinib, that can overcome sunitinib resistance and provide durable disease control for patients with advanced GIST.[11]

References

- 1. Mechanisms of resistance to imatinib and sunitinib in gastrointestinal stromal tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sunitinib in the management of gastrointestinal stromal tumours (GISTs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cancernetwork.com [cancernetwork.com]

- 4. Mechanisms of sunitinib resistance in gastrointestinal stromal tumors harboring KITAY502-3ins mutation: an in vitro mutagenesis screen for drug-resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sunitinib versus imatinib dose escalation after failure of imatinib standard dose in patients with advanced Gastrointestinal stromal tumors – a real-world multi-center study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sunitinib (Sutent) Basics for GIST | GIST Support International [gistsupport.org]

- 7. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sunitinib in the treatment of gastrointestinal stromal tumor: patient selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Relationship between efficacy of sunitinib and KIT mutation of patients with advanced gastrointestinal stromal tumors after failure of imatinib: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. oncologypro.esmo.org [oncologypro.esmo.org]

- 12. Biomarker Testing in… | College of American Pathologists [cap.org]

- 13. researchgate.net [researchgate.net]

- 14. Gastrointestinal Stromal Tumor [resources.advancedpractitioner.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Efficacy and safety of sunitinib in patients with advanced gastrointestinal stromal tumour after failure of imatinib: a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Complete Longitudinal Analyses of the Randomized, Placebo-controlled, Phase III Trial of Sunitinib in Patients with Gastrointestinal Stromal Tumor Following Imatinib Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Sunitinib in patients with imatinib-resistant gastrointestinal stromal tumor: A single center experience study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ascopubs.org [ascopubs.org]

- 21. aacrjournals.org [aacrjournals.org]

- 22. Targeting the translational machinery in gastrointestinal stromal tumors (GIST): a new therapeutic vulnerability - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Benefit-risk assessment of sunitinib in gastrointestinal stromal tumours and renal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. sutent.pfizerpro.com [sutent.pfizerpro.com]

- 25. Sunitinib malate for gastrointestinal stromal tumour in imatinib mesylate-resistant patients: recommendations and evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. The outcome and predictive factors of sunitinib therapy in advanced gastrointestinal stromal tumors (GIST) after imatinib failure - one institution study - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Adverse reactions of sorafenib, sunitinib, and imatinib in treating digestive system tumors - PMC [pmc.ncbi.nlm.nih.gov]

Sunitinib's Impact on Tumor Cell Proliferation and Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sunitinib (marketed as Sutent®) is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor that has become a cornerstone in the treatment of various malignancies, notably metastatic renal cell carcinoma (mRCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[1][2] Its therapeutic efficacy is largely attributed to its potent anti-angiogenic and direct anti-tumor properties, which are underpinned by its ability to modulate critical signaling pathways governing tumor cell proliferation and apoptosis.[2][3] This technical guide provides an in-depth examination of the molecular mechanisms through which sunitinib exerts its effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades and experimental workflows.

Core Mechanism of Action

Sunitinib functions as a competitive inhibitor of ATP binding to the catalytic domain of multiple RTKs.[4] This inhibition blocks the autophosphorylation and activation of these receptors, thereby disrupting downstream signaling pathways essential for tumor growth, survival, and angiogenesis.[5] The primary targets of sunitinib include:

-

Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3): Key mediators of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1][4]

-

Platelet-Derived Growth Factor Receptors (PDGFR-α and -β): Involved in tumor cell proliferation, survival, and angiogenesis.[1][4]

-

Stem Cell Factor Receptor (c-KIT): A critical driver in the pathogenesis of GIST.[1]

-

FMS-like tyrosine kinase-3 (FLT3): Implicated in hematologic malignancies.[1]

-

Colony-Stimulating Factor 1 Receptor (CSF-1R) and the glial cell line-derived neurotrophic factor receptor (RET): Also inhibited by sunitinib.[5][6]

By targeting these receptors, sunitinib not only curtails tumor neovascularization but also directly impedes the proliferative and survival signals within cancer cells.[1]

Impact on Tumor Cell Proliferation

Sunitinib effectively inhibits tumor cell proliferation by inducing cell cycle arrest, primarily at the G1 phase.[7] This is achieved through the modulation of key cell cycle regulatory proteins. Studies have shown that sunitinib treatment leads to the downregulation of cyclins D1, D2, D3, and E, and the upregulation of the cyclin-dependent kinase inhibitor p21Cip1.[8]

Quantitative Data on Proliferation Inhibition

The anti-proliferative activity of sunitinib is often quantified by its half-maximal inhibitory concentration (IC50) in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay |

| 786-O | Renal Cell Carcinoma | 4.6 - 5.2 | Not Specified | WST-1 |

| ACHN | Renal Cell Carcinoma | 1.9 | Not Specified | WST-1 |

| Caki-1 | Renal Cell Carcinoma | 2.2 - 2.8 | 72 | Not Specified |

| K-562 | Chronic Myelogenous Leukemia | 3.5 | 48 | Trypan Blue, WST-1 |

| MV4;11 | Acute Myeloid Leukemia | 0.008 | 72 | CellTiter-Glo/CCK8 |

| OC1-AML5 | Acute Myeloid Leukemia | 0.014 | 72 | Not Specified |

| HUVEC | Endothelial Cells | 0.04 | Not Specified | VEGF-induced proliferation |

| NIH-3T3 (PDGFRβ) | Fibroblast | 0.039 | Not Specified | PDGF-induced proliferation |

| NIH-3T3 (PDGFRα) | Fibroblast | 0.069 | Not Specified | PDGF-induced proliferation |

References for data in the table:[9][10][11][12][13]

Induction of Apoptosis

Sunitinib is a potent inducer of apoptosis, or programmed cell death, in a dose- and time-dependent manner in various tumor cell types.[8][14] The pro-apoptotic effects of sunitinib are mediated through the modulation of several key signaling pathways and effector molecules.

Key Signaling Pathways in Sunitinib-Induced Apoptosis

a) Inhibition of STAT3 Signaling: Sunitinib has been shown to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[3][8] Activated STAT3 promotes tumorigenesis by regulating genes involved in cell cycle progression and apoptosis.[8] Sunitinib-mediated inhibition of STAT3 leads to the downregulation of anti-apoptotic proteins like survivin and the upregulation of pro-apoptotic genes.[3][8]

b) Inhibition of the PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a critical cell survival pathway that is often dysregulated in cancer. Sunitinib inhibits the phosphorylation of Akt at Ser473 and its downstream targets, including mTOR.[8][14] This inhibition leads to a reduction in the expression of the anti-apoptotic protein Bcl-2 and dephosphorylation (activation) of the pro-apoptotic protein BAD.[14][15]

c) Activation of Caspases and PARP Cleavage: A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Sunitinib treatment leads to the activation of caspase-3, a key executioner caspase.[8] Activated caspase-3 then cleaves Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, leading to its inactivation and facilitating cell death.[8]

Quantitative Data on Apoptosis Induction

| Cell Line | Cancer Type | Sunitinib Conc. (µM) | Treatment Duration (h) | % Apoptotic Cells (Annexin V+) |

| MDA-MB-468 | Breast Cancer | 10 | 72 | 46.6% (late apoptosis) |

| PC-3 | Prostate Cancer | 10 | 48 | G1 phase arrest observed |

| LNCaP | Prostate Cancer | 10 | 48 | G1 phase arrest observed |

| Renca | Renal Cell Carcinoma | Dose-dependent increase | 24 and 48 | Dose-dependent increase |

| 786-O | Renal Cell Carcinoma | Dose-dependent increase | 24 and 48 | Dose-dependent increase |

| RCC4 | Renal Cell Carcinoma | Dose-dependent increase | 24 and 48 | Dose-dependent increase |

References for data in the table:[7][16][17]

Signaling Pathways and Experimental Workflow Diagrams

Caption: Sunitinib's inhibition of RTKs and downstream pathways.

Caption: General experimental workflow for studying sunitinib's effects.

Detailed Experimental Protocols

Cell Viability and Proliferation (MTT Assay)

This protocol is for determining the cytotoxic effects of sunitinib on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Sunitinib (stock solution in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[19]

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[18]

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[18]

-

Prepare serial dilutions of sunitinib in culture medium.

-

Remove the medium from the wells and add 100 µL of the sunitinib dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the cells with the drug for the desired time period (e.g., 24, 48, or 72 hours).[18]

-

Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[18][20]

-

After the incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[19]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[21]

-

Read the absorbance at 570 nm using a microplate reader.[21]

Cell Proliferation (BrdU Assay)

This protocol measures DNA synthesis as an indicator of cell proliferation.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Sunitinib

-

BrdU labeling solution (10 µM)[22]

-

Fixative solution (e.g., 3.7% formaldehyde in PBS)[23]

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)[23]

-

DNA denaturation solution (e.g., 2N HCl)[23]

-

Anti-BrdU antibody

-

Fluorescently labeled secondary antibody

-

Fluorescence microscope or plate reader

Procedure:

-

Seed and treat cells with sunitinib as described in the MTT assay protocol.

-

Add BrdU labeling solution to the cells and incubate for 1-24 hours at 37°C, depending on the cell division rate.[22]

-

Wash the cells twice with PBS.[22]

-

Fix the cells with fixative solution for 15-30 minutes at room temperature.

-

Permeabilize the cells with permeabilization buffer for 10-15 minutes.

-

Denature the DNA by adding the denaturation solution and incubating for 10-30 minutes.

-

Neutralize the acid with a suitable buffer (e.g., phosphate/citric acid buffer).[23]

-

Block non-specific antibody binding with a blocking solution.

-

Incubate with the primary anti-BrdU antibody, followed by incubation with the fluorescently labeled secondary antibody.

-

Visualize and quantify the BrdU-positive cells using fluorescence microscopy or a plate reader.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells.

Materials:

-

Cancer cell line of interest

-

Sunitinib

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Seed cells and treat with sunitinib for the desired duration.

-

Collect both adherent and floating cells by trypsinization and centrifugation (approximately 5 x 10^5 to 1 x 10^6 cells per sample).[24]

-

Wash the cells once with cold 1X PBS.[24]

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within one hour.[25]

-

Apoptotic cells will be Annexin V-positive and PI-negative (early apoptosis) or Annexin V-positive and PI-positive (late apoptosis).

Western Blot Analysis

This protocol is for detecting changes in the expression and phosphorylation status of proteins in key signaling pathways.

Materials:

-

Cancer cell line of interest

-

Sunitinib

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and treat with sunitinib.

-

Lyse the cells with lysis buffer and collect the protein lysates.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Conclusion

Sunitinib's multifaceted mechanism of action, encompassing both direct anti-tumor and anti-angiogenic effects, positions it as a formidable therapeutic agent. Its ability to concurrently inhibit multiple RTKs leads to a robust suppression of tumor cell proliferation through cell cycle arrest and a potent induction of apoptosis via the modulation of critical survival pathways like STAT3 and PI3K/Akt/mTOR. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further elucidate the intricate cellular and molecular impacts of sunitinib and to explore its potential in novel therapeutic strategies.

References

- 1. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]

- 2. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sunitinib inhibition of Stat3 induces renal cell carcinoma tumor cell apoptosis and reduces immunosuppressive cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. The Impact of Modifying Sunitinib Treatment Scheduling on Renal Cancer Tumor Biology and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antitumor effect of sunitinib in human prostate cancer cells functions via autophagy - PMC [pmc.ncbi.nlm.nih.gov]